3,4,5-trimethoxy-N-{[1-(propan-2-yl)-1H-benzimidazol-2-yl]methyl}benzamide
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Overview
Description
3,4,5-TRIMETHOXY-N-{[1-(PROPAN-2-YL)-1H-1,3-BENZODIAZOL-2-YL]METHYL}BENZAMIDE is a complex organic compound featuring a trimethoxyphenyl group and a benzodiazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4,5-TRIMETHOXY-N-{[1-(PROPAN-2-YL)-1H-1,3-BENZODIAZOL-2-YL]METHYL}BENZAMIDE typically involves multiple steps, starting with the preparation of the trimethoxyphenyl intermediate. This intermediate is then coupled with the benzodiazole moiety through a series of reactions, including nucleophilic substitution and amide bond formation. Common reagents used in these reactions include organoborane reagents for coupling and various catalysts to facilitate the reactions .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the synthetic route for large-scale production. This includes selecting cost-effective reagents, optimizing reaction conditions to maximize yield, and ensuring the process is environmentally friendly. Techniques such as continuous flow chemistry might be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
3,4,5-TRIMETHOXY-N-{[1-(PROPAN-2-YL)-1H-1,3-BENZODIAZOL-2-YL]METHYL}BENZAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the compound into its corresponding amines.
Substitution: Electrophilic and nucleophilic substitution reactions can modify the trimethoxyphenyl or benzodiazole moieties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce amines. Substitution reactions can introduce various functional groups into the molecule, enhancing its chemical diversity .
Scientific Research Applications
3,4,5-TRIMETHOXY-N-{[1-(PROPAN-2-YL)-1H-1,3-BENZODIAZOL-2-YL]METHYL}BENZAMIDE has a wide range of scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, including anti-cancer, anti-inflammatory, and anti-microbial properties.
Industry: Utilized in the development of new materials and as a precursor for various industrial chemicals
Mechanism of Action
The mechanism of action of 3,4,5-TRIMETHOXY-N-{[1-(PROPAN-2-YL)-1H-1,3-BENZODIAZOL-2-YL]METHYL}BENZAMIDE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. Additionally, it may interact with cellular receptors, influencing signal transduction pathways and cellular responses .
Comparison with Similar Compounds
Similar Compounds
3,4,5-Trimethoxybenzamide: Shares the trimethoxyphenyl group but lacks the benzodiazole moiety.
1-(Propan-2-yl)-1H-1,3-benzodiazole: Contains the benzodiazole moiety but lacks the trimethoxyphenyl group.
3,4,5-Trimethoxyphenyl derivatives: Various derivatives with different substituents on the phenyl ring
Uniqueness
3,4,5-TRIMETHOXY-N-{[1-(PROPAN-2-YL)-1H-1,3-BENZODIAZOL-2-YL]METHYL}BENZAMIDE is unique due to the combination of the trimethoxyphenyl group and the benzodiazole moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications .
Properties
Molecular Formula |
C21H25N3O4 |
---|---|
Molecular Weight |
383.4 g/mol |
IUPAC Name |
3,4,5-trimethoxy-N-[(1-propan-2-ylbenzimidazol-2-yl)methyl]benzamide |
InChI |
InChI=1S/C21H25N3O4/c1-13(2)24-16-9-7-6-8-15(16)23-19(24)12-22-21(25)14-10-17(26-3)20(28-5)18(11-14)27-4/h6-11,13H,12H2,1-5H3,(H,22,25) |
InChI Key |
BFDMTQHVRADUFD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1C2=CC=CC=C2N=C1CNC(=O)C3=CC(=C(C(=C3)OC)OC)OC |
Origin of Product |
United States |
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